REACTION_CXSMILES
|
[Br:1][C:2]1[C:11]2[C:6](=[C:7]([O:14]C)[CH:8]=[CH:9][C:10]=2[O:12]C)[N:5]=[CH:4][CH:3]=1.O.[N+]([O-])([O-])=O.[NH4+].[Ce]>CC#N>[Br:1][C:2]1[C:11]2[C:10](=[O:12])[CH:9]=[CH:8][C:7](=[O:14])[C:6]=2[N:5]=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=NC2=C(C=CC(=C12)OC)OC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
cerium ammonium nitrate
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+].[Ce]
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
After evaporating off the CH3CN
|
Type
|
CUSTOM
|
Details
|
on a rotary evaporator, 100 mL of water
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
EXTRACTION
|
Details
|
the medium is extracted with CHCl3 (3 times 100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the organic phases over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporating off the solvent
|
Type
|
CUSTOM
|
Details
|
on a rotary evaporator, 83 mg of quinone
|
Type
|
CUSTOM
|
Details
|
are obtained in the form of a pinkish powder
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=NC=2C(C=CC(C12)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |